molecular formula C14H25NO3S B6600482 tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate CAS No. 1955532-09-8

tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate

Cat. No.: B6600482
CAS No.: 1955532-09-8
M. Wt: 287.42 g/mol
InChI Key: RCAPQKUCPXWJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate: is a chemical compound with the molecular formula C14H25NO3S and a molecular weight of 287.42 g/mol . It is characterized by the presence of an azepane ring, a tert-butyl ester group, and an acetylsulfanyl moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and acetylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including esterification and nucleophilic substitution reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding the corresponding thiol derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of azepane derivatives on biological systems. It can be employed in the design of enzyme inhibitors or receptor modulators .

Medicine: While not directly used in medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison:

This compound’s versatility and unique chemical properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(acetylsulfanylmethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-11(16)19-10-12-6-5-8-15(9-7-12)13(17)18-14(2,3)4/h12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPQKUCPXWJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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